molecular formula C14H11ClO2 B1596592 2'-Chloro-2-hydroxy-5-methylbenzophenone CAS No. 6280-52-0

2'-Chloro-2-hydroxy-5-methylbenzophenone

Cat. No.: B1596592
CAS No.: 6280-52-0
M. Wt: 246.69 g/mol
InChI Key: BXAARESMPHIJGG-UHFFFAOYSA-N
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Description

2’-Chloro-2-hydroxy-5-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO2. It is a member of the benzophenone family, characterized by the presence of a benzoyl group attached to a phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

2’-Chloro-2-hydroxy-5-methylbenzophenone can be synthesized through the Fries rearrangement of p-cresyl o-chloro-benzoate in the presence of aluminum chloride without solvent at temperatures of 120°C and 160°C . This method involves the migration of an acyl group from an oxygen atom to an ortho or para position on an aromatic ring, facilitated by a Lewis acid catalyst.

Chemical Reactions Analysis

2’-Chloro-2-hydroxy-5-methylbenzophenone undergoes various chemical reactions, including:

    Esterification: This reaction involves the formation of esters by reacting with alcohols in the presence of an acid catalyst.

    Cyclization: This process forms cyclic compounds by intramolecular reactions.

    Reduction: This reaction involves the gain of electrons or hydrogen, often using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of a functional group with another group, often facilitated by nucleophiles or electrophiles.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Chloro-2-hydroxy-5-methylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chloro-2-hydroxy-5-methylbenzophenone involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2’-Chloro-2-hydroxy-5-methylbenzophenone can be compared with other benzophenone derivatives, such as:

  • 4’-Chloro-2-hydroxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone
  • 2-Hydroxy-4-methylbenzophenone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. 2’-Chloro-2-hydroxy-5-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality.

Properties

IUPAC Name

(2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-6-7-13(16)11(8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAARESMPHIJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279053
Record name (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-52-0
Record name NSC11161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11161
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chlorophenyl)(2-hydroxy-5-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-2-hydroxy-5-methylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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